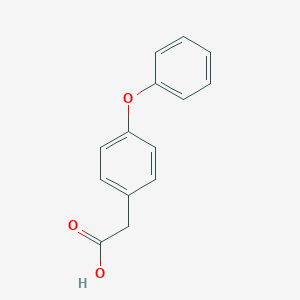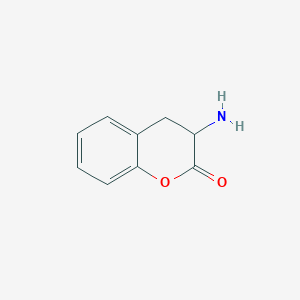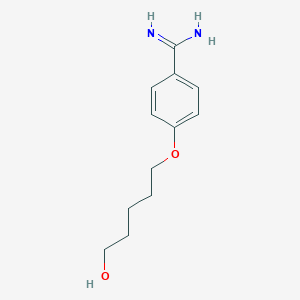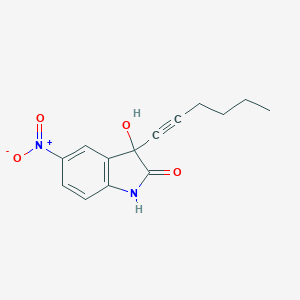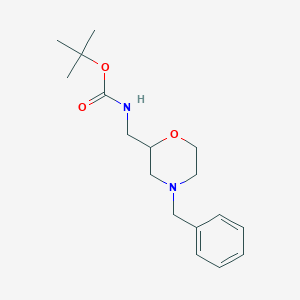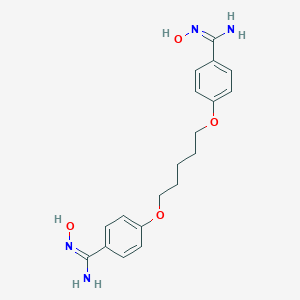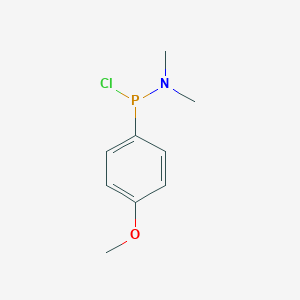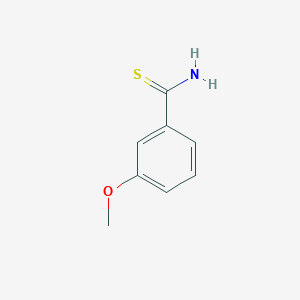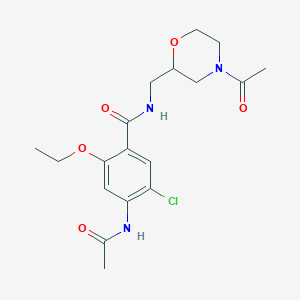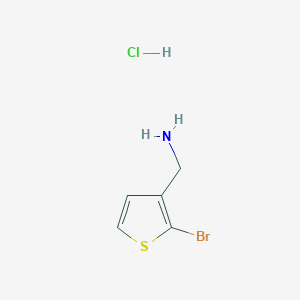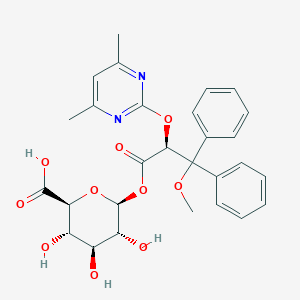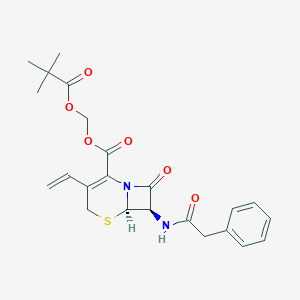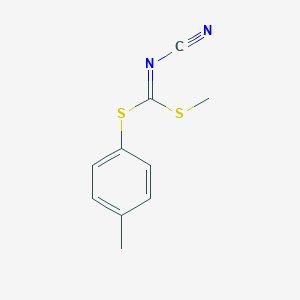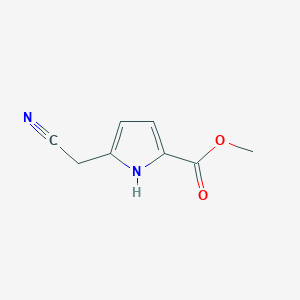![molecular formula C37H60N4O6 B134145 N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide CAS No. 150919-56-5](/img/structure/B134145.png)
N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide, also known as MOPIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOPIA belongs to the class of compounds known as imidazolidinones, which have been shown to possess a range of biological activities.
作用机制
The mechanism of action of N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide is not fully understood, but it is thought to involve the modulation of various enzymes and receptors. N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various ion channels and receptors, including the transient receptor potential vanilloid 1 (TRPV1) channel and the cannabinoid receptor CB1.
生化和生理效应
N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells and to possess antiangiogenic activity. In addition, N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been shown to modulate the activity of various ion channels and receptors, which may contribute to its biological activity.
实验室实验的优点和局限性
N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied, which means that there is a wealth of information available on its biological activity and mechanism of action. However, N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide also has some limitations for use in lab experiments. It is a relatively complex compound, which means that it may be difficult to synthesize and purify. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its modulation of ion channels and receptors. Another area of research could focus on its potential applications in drug discovery, particularly for the development of new anti-inflammatory and anticancer drugs. Finally, research could also focus on developing new synthetic methods for N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide that are more efficient and scalable.
合成方法
The synthesis of N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide involves the reaction of 2-methoxy-5-nitrophenylamine with octadecanoyl chloride to form N-(2-methoxy-5-nitrophenyl)octadecanamide. This intermediate is then reduced to N-(2-methoxy-5-aminophenyl)octadecanamide, which is subsequently reacted with 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylic acid to form N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide.
科学研究应用
N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been shown to possess a range of biological activities, including antibacterial, antifungal, and antiviral properties. It has also been shown to inhibit the growth of cancer cells and to possess anti-inflammatory activity. In addition, N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been used as a tool compound in drug discovery research, as it can modulate the activity of various enzymes and receptors.
属性
CAS 编号 |
150919-56-5 |
|---|---|
产品名称 |
N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide |
分子式 |
C37H60N4O6 |
分子量 |
656.9 g/mol |
IUPAC 名称 |
N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide |
InChI |
InChI=1S/C37H60N4O6/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30(42)38-27-24-25-29(47-7)28(26-27)39-33(44)31(32(43)36(2,3)4)41-34(45)37(5,6)40-35(41)46/h24-26,31H,8-23H2,1-7H3,(H,38,42)(H,39,44)(H,40,46) |
InChI 键 |
JDIUCAYZFZBZRQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(NC2=O)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(NC2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



